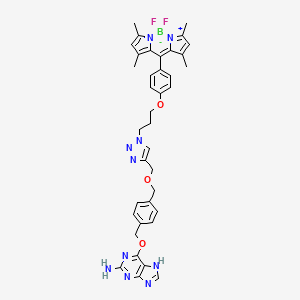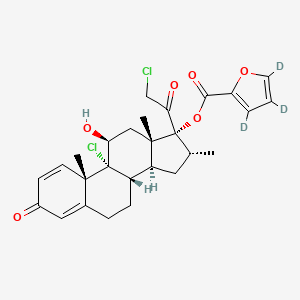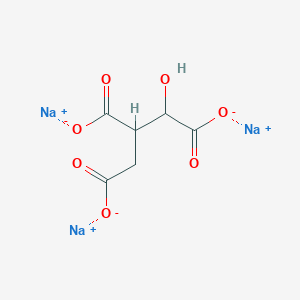
DL-Isocitric acid (trisodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Isocitric acid (trisodium salt) is a chemical compound that serves as a protonated form of isocitrate, a substrate in the citric acid cycle. It is commonly used as a marker for determining the composition of isocitrates in fruit products, including fruit juices . The compound is typically found as a white crystalline powder and is highly soluble in water.
Méthodes De Préparation
DL-Isocitric acid (trisodium salt) can be synthesized by reacting isocitric acid with sodium hydroxide. The reaction typically involves dissolving isocitric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline form of DL-Isocitric acid (trisodium salt) .
Industrial production methods often involve the use of fermentation processes where microorganisms such as Aspergillus niger are used to produce isocitric acid, which is then converted to its trisodium salt form through neutralization with sodium hydroxide .
Analyse Des Réactions Chimiques
DL-Isocitric acid (trisodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalosuccinic acid, which is an intermediate in the citric acid cycle.
Reduction: Reduction reactions can convert it back to isocitric acid.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxalosuccinic acid and isocitric acid .
Applications De Recherche Scientifique
DL-Isocitric acid (trisodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the quantification of isocitrates in various samples.
Biology: It serves as a substrate in studies involving the citric acid cycle and energy metabolism.
Medicine: Research on metabolic disorders often involves the use of DL-Isocitric acid (trisodium salt) to study enzyme deficiencies and their effects on the citric acid cycle.
Industry: It is used in the food industry as a marker for quality control in fruit juices and other products
Mécanisme D'action
DL-Isocitric acid (trisodium salt) exerts its effects primarily through its role as a substrate in the citric acid cycle. It is converted to oxalosuccinic acid by the enzyme isocitrate dehydrogenase. This conversion is crucial for the production of α-ketoglutarate, which is a key intermediate in the citric acid cycle. The pathway involves the reduction of nicotinamide adenine dinucleotide phosphate (NADP) to nicotinamide adenine dinucleotide phosphate hydrogen (NADPH), which is essential for various biosynthetic reactions .
Comparaison Avec Des Composés Similaires
DL-Isocitric acid (trisodium salt) can be compared with other similar compounds such as:
Citric acid: Both are tricarboxylic acids, but citric acid does not have the hydroxyl group present in isocitric acid.
α-Ketoglutaric acid: This compound is an intermediate in the citric acid cycle and is formed from the oxidation of isocitric acid.
Malic acid: Another intermediate in the citric acid cycle, but it lacks the additional carboxyl group present in isocitric acid.
The uniqueness of DL-Isocitric acid (trisodium salt) lies in its specific role in the citric acid cycle and its use as a marker for isocitrates in various products .
Propriétés
Formule moléculaire |
C6H5Na3O7 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
trisodium;1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |
Clé InChI |
HWMVXEKEEAIYGB-UHFFFAOYSA-K |
SMILES canonique |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



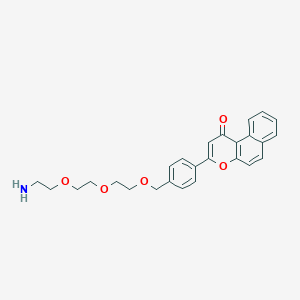
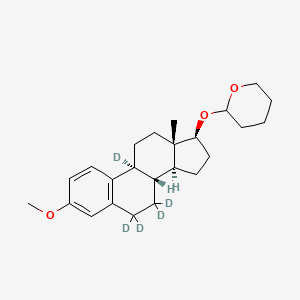

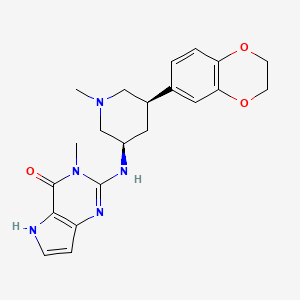


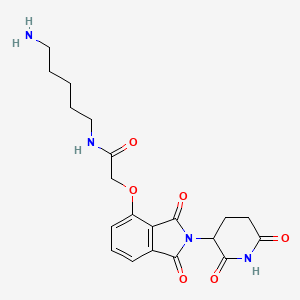
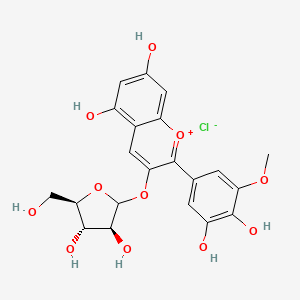
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)

